molecular formula C8H6BrNO3 B8507374 alpha-Nitro-3'-bromoacetophenone

alpha-Nitro-3'-bromoacetophenone

Cat. No. B8507374
M. Wt: 244.04 g/mol
InChI Key: MWSSQNGJCAPSBU-UHFFFAOYSA-N
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Patent
US07169797B2

Procedure details

To a solution of 3-bromobenzaldehyde (18.5 g, 100 mmol) in MeOH (100 mL) was added MeNO2 (12.2 g, 200 mmol) at 0° C. followed by addition of KOH (11.2 g, 200 mmol). After 2 hours, MeOH was removed in vacuo and the resulting mixture was partitioned between ethyl acetate and water. Ethyl acetate extracts were dried over MgSO4 and concentrated to give 20 g crude mixture. This crude mixture was dissolved in AcOH (200 mL), to which CrO3 (12.0 g, 120 mmol) was added. Acetic acid was removed under vacuo after 2 hours and water (200 mL) was added and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over MgSO4, filtered and then concentrated under vacuo. dichloromethane (20 mL) was added and the titled compound (8.5 g, 35% for 2 steps) was precipitated out and collected by filtration.
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH3:10][N+:11]([O-:13])=[O:12].[OH-].[K+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH2:10][N+:11]([O-:13])=[O:12])[CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
12.2 g
Type
reactant
Smiles
C[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting mixture was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Ethyl acetate extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.